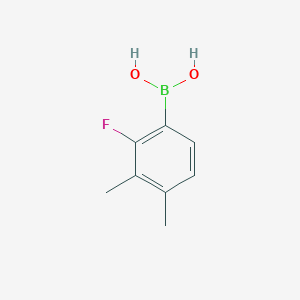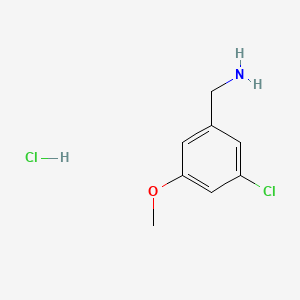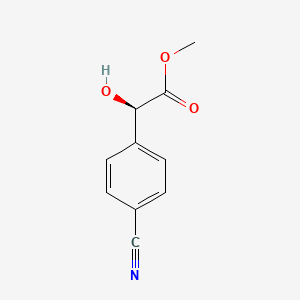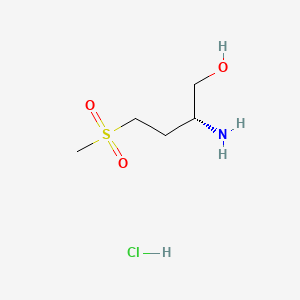![molecular formula C4H6F2O2S B13456510 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid typically involves the reaction of 2,2-difluoroethyl thiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom in chloroacetic acid. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino acids, ethers.
Applications De Recherche Scientifique
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mécanisme D'action
The mechanism by which 2-[(2,2-Difluoroethyl)sulfanyl]acetic acid exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The fluorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. The thiol group can form strong interactions with metal ions and other electrophilic centers, facilitating various chemical transformations. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
2-[(2,2-Difluoroethyl)sulfanyl]acetic acid can be compared with other fluorinated organic acids such as:
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound also contains fluorine atoms and exhibits similar reactivity but has a different functional group (sulfonyl) that imparts distinct chemical properties.
2,2-Difluoroacetic acid: Lacks the thiol group, making it less versatile in certain chemical reactions.
2,2,2-Trifluoroacetic acid: Contains three fluorine atoms, making it more acidic and reactive in different contexts.
The uniqueness of this compound lies in its combination of fluorine atoms and a thiol group, which provides a unique set of reactivity and stability characteristics that are valuable in various applications.
Propriétés
Formule moléculaire |
C4H6F2O2S |
|---|---|
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
2-(2,2-difluoroethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H6F2O2S/c5-3(6)1-9-2-4(7)8/h3H,1-2H2,(H,7,8) |
Clé InChI |
JQBYFKIUZCJFSF-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate](/img/structure/B13456431.png)
![tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B13456433.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13456439.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)

amine hydrochloride](/img/structure/B13456461.png)
![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)





![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
